molecular formula C11H6BrClN4 B13083771 1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine CAS No. 852313-97-4

1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B13083771
CAS No.: 852313-97-4
M. Wt: 309.55 g/mol
InChI Key: YUXGRVCLWMPBBG-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with bromine and chlorine atoms. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: Researchers use this compound to study cellular pathways and molecular mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interfere with protein-protein interactions, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.

Properties

CAS No.

852313-97-4

Molecular Formula

C11H6BrClN4

Molecular Weight

309.55 g/mol

IUPAC Name

1-(2-bromophenyl)-4-chloropyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H6BrClN4/c12-8-3-1-2-4-9(8)17-11-7(5-16-17)10(13)14-6-15-11/h1-6H

InChI Key

YUXGRVCLWMPBBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)Br

Origin of Product

United States

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